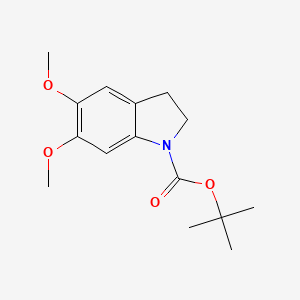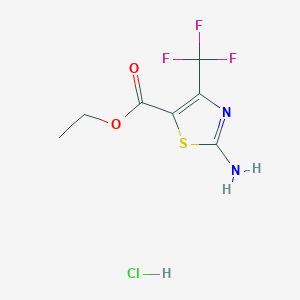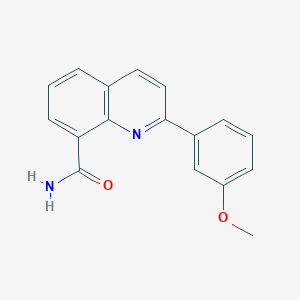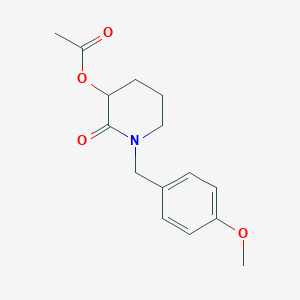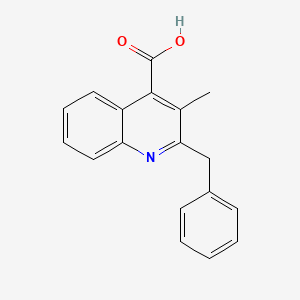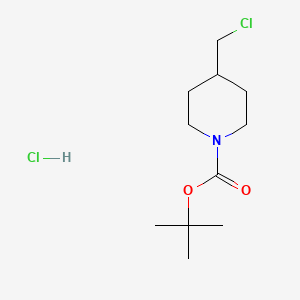![molecular formula C14H14N2O4 B11845851 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione CAS No. 88521-52-2](/img/structure/B11845851.png)
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-1-oxa-6,9-diazaspiro[45]decane-7,8,10-trione is a spirocyclic compound characterized by its unique structural framework This compound belongs to the class of spiro compounds, which are known for their rigid and three-dimensional structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione typically involves multi-step reactions. One common method includes the use of a Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione involves its interaction with specific molecular targets. For example, its antituberculosis activity is attributed to the inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the protein, preventing its normal function and leading to the death of the bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane: Similar in structure but lacks the trione functionality.
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different ring sizes and functional groups.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Contains similar spirocyclic framework but with different substituents.
Uniqueness
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione is unique due to its specific combination of benzyl, oxa, and diazaspiro functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88521-52-2 |
|---|---|
Molekularformel |
C14H14N2O4 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
7-benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,8,9-trione |
InChI |
InChI=1S/C14H14N2O4/c17-11-12(18)16(9-10-5-2-1-3-6-10)13(19)14(15-11)7-4-8-20-14/h1-3,5-6H,4,7-9H2,(H,15,17) |
InChI-Schlüssel |
UYUOEJPHGFNHNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C(=O)N(C(=O)C(=O)N2)CC3=CC=CC=C3)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


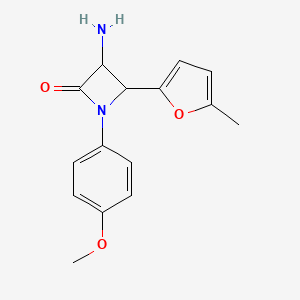
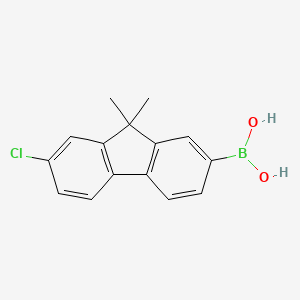
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
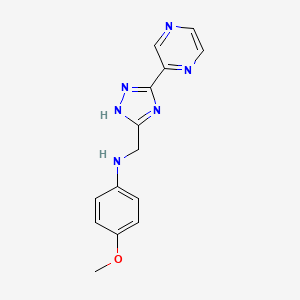


![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

